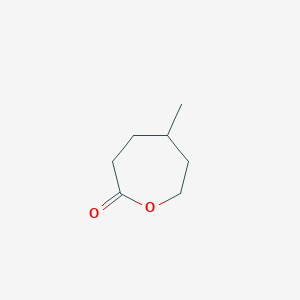
4-Bromo-2-(methylsulfanyl)benzoic acid
Overview
Description
4-Bromo-2-(methylsulfanyl)benzoic acid is a chemical compound with the CAS Number: 255727-69-6 . It has a molecular weight of 247.11 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code:1S/C8H7BrO2S/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4H,1H3,(H,10,11) . This indicates the presence of carbon ©, hydrogen (H), bromine (Br), oxygen (O), and sulfur (S) in the compound . Physical And Chemical Properties Analysis
This compound is a white to yellow solid . The compound is stable under normal temperatures and pressures .Mechanism of Action
The mechanism of action of 4-Bromo-2-(methylsulfanyl)benzoic acid is not well understood. However, it has been shown to inhibit the growth of cancer cells in vitro. It has also been shown to inhibit the activity of certain enzymes involved in the biosynthesis of DNA.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro. It has also been shown to inhibit the activity of certain enzymes involved in the biosynthesis of DNA. Additionally, it has been shown to have anti-inflammatory activity.
Advantages and Limitations for Lab Experiments
One advantage of using 4-Bromo-2-(methylsulfanyl)benzoic acid in lab experiments is its potential to inhibit the growth of cancer cells in vitro. This makes it a promising compound for the development of new anticancer drugs. However, one limitation of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of 4-Bromo-2-(methylsulfanyl)benzoic acid. One direction is to further investigate its mechanism of action and its potential as an anticancer drug. Another direction is to explore its potential as a ligand in coordination chemistry studies. Additionally, future studies could investigate ways to improve its solubility in water to make it more suitable for use in lab experiments.
Conclusion:
In conclusion, this compound is a compound with potential applications in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies on this compound could lead to the development of new drugs and the advancement of various scientific fields.
Scientific Research Applications
4-Bromo-2-(methylsulfanyl)benzoic acid has been used in various scientific research applications. It has been used as a starting material for the synthesis of other compounds with potential biological activities. It has also been used as a ligand in coordination chemistry studies. Additionally, it has been used as a probe to study the binding of proteins to DNA.
Safety and Hazards
properties
IUPAC Name |
4-bromo-2-methylsulfanylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2S/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRNVSDPZVLBTGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC(=C1)Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
255727-69-6 | |
| Record name | 4-bromo-2-(methylsulfanyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Diethyl benzo[d][1,3]dioxol-5-ylphosphonate](/img/structure/B3255471.png)
![Phosphonic acid, [4,4'-BI-1,3-benzodioxole]-5,5'-diylbis-, tetraethyl ester](/img/structure/B3255473.png)
![Methanesulfonamide, N-[2-(4-piperidinyl)phenyl]-, hydrochloride (1:1)](/img/structure/B3255480.png)





